molecular formula C21H18I3NO3 B14215565 4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline CAS No. 831220-46-3

4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline

Cat. No.: B14215565
CAS No.: 831220-46-3
M. Wt: 713.1 g/mol
InChI Key: SCSRYIZTKAEPEJ-UHFFFAOYSA-N
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Description

4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline is an organic compound characterized by the presence of multiple iodine and methoxy groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline typically involves the iodination of aniline derivatives. A common synthetic route includes:

    Starting Material: 2-methoxyaniline.

    Substitution Reaction: The iodinated intermediate undergoes further substitution reactions with 4-iodo-2-methoxyphenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The iodine atoms can be reduced to form deiodinated products.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as nitronium tetrafluoroborate (NO2BF4) or sulfonyl chlorides (RSO2Cl).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Deiodinated aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its iodine content.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms may facilitate binding to specific sites, while the methoxy groups can influence the compound’s electronic properties and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-aniline: Lacks the methoxy group on the aniline core.

    4-Iodo-N,N-bis(4-iodophenyl)-2-methoxyaniline: Lacks the methoxy groups on the phenyl rings.

    N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline: Lacks the iodine atom on the aniline core.

Uniqueness

4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline is unique due to the presence of multiple iodine and methoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

831220-46-3

Molecular Formula

C21H18I3NO3

Molecular Weight

713.1 g/mol

IUPAC Name

4-iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline

InChI

InChI=1S/C21H18I3NO3/c1-26-19-10-13(22)4-7-16(19)25(17-8-5-14(23)11-20(17)27-2)18-9-6-15(24)12-21(18)28-3/h4-12H,1-3H3

InChI Key

SCSRYIZTKAEPEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)I)N(C2=C(C=C(C=C2)I)OC)C3=C(C=C(C=C3)I)OC

Origin of Product

United States

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